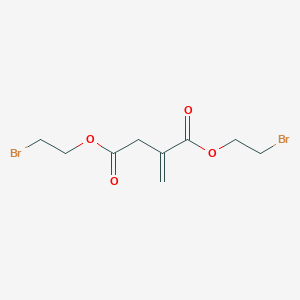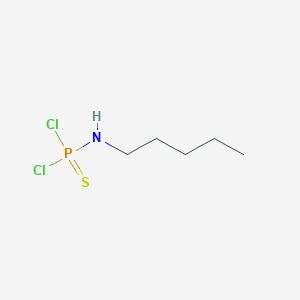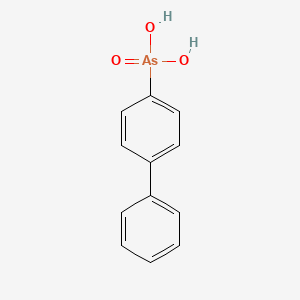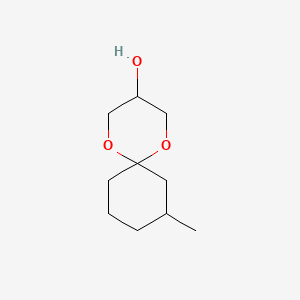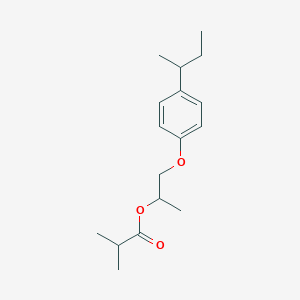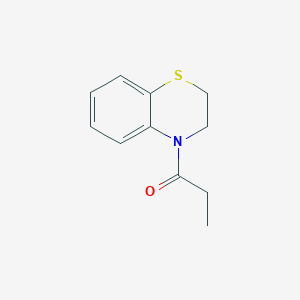
1-(2,3-Dihydro-4H-1,4-benzothiazin-4-yl)propan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,3-Dihydro-4H-1,4-benzothiazin-4-yl)propan-1-one is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure. This compound is part of the benzothiazine family, which is known for its diverse biological and pharmacological activities.
準備方法
The synthesis of 1-(2,3-Dihydro-4H-1,4-benzothiazin-4-yl)propan-1-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of anthranilic acid derivatives with aroyl isothiocyanates to form thiourea intermediates, which then undergo cyclization to yield the desired benzothiazine compound . Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to achieve higher yields and purity .
化学反応の分析
1-(2,3-Dihydro-4H-1,4-benzothiazin-4-yl)propan-1-one can undergo various chemical reactions, including oxidation, reduction, and substitution. For example, oxidation reactions using reagents like potassium permanganate or hydrogen peroxide can convert the thione group to a corresponding oxo compound . Substitution reactions can introduce different functional groups at specific positions on the benzothiazine ring, allowing for the synthesis of a wide range of derivatives with diverse properties . Common reagents used in these reactions include alkylating agents, oxidizing agents, and reducing agents .
科学的研究の応用
In chemistry, it serves as a valuable intermediate for the synthesis of other heterocyclic compounds . In biology and medicine, benzothiazine derivatives have shown promising activities as anti-inflammatory, analgesic, antimicrobial, antiviral, and anticancer agents . Additionally, these compounds have been explored for their potential use as stabilizers in rubber vulcanization, corrosion inhibitors, and fading preventers in the materials industry .
作用機序
The mechanism of action of 1-(2,3-Dihydro-4H-1,4-benzothiazin-4-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound’s heterocyclic structure allows it to form hydrogen bonds and π–π interactions with biological targets, enhancing its binding affinity and activity . For instance, benzothiazine derivatives have been found to inhibit enzymes such as human leukocyte elastase and other serine proteases, which are involved in inflammatory and immune responses . The exact molecular targets and pathways may vary depending on the specific derivative and its intended application.
類似化合物との比較
1-(2,3-Dihydro-4H-1,4-benzothiazin-4-yl)propan-1-one can be compared with other similar compounds within the benzothiazine family. Some notable examples include 1,2,4-benzothiadiazine-1,1-dioxide and 4H-3,1-benzothiazin-4-ones . While these compounds share a common benzothiazine core, they differ in their substituents and functional groups, which can significantly impact their chemical properties and biological activities.
特性
CAS番号 |
6431-62-5 |
|---|---|
分子式 |
C11H13NOS |
分子量 |
207.29 g/mol |
IUPAC名 |
1-(2,3-dihydro-1,4-benzothiazin-4-yl)propan-1-one |
InChI |
InChI=1S/C11H13NOS/c1-2-11(13)12-7-8-14-10-6-4-3-5-9(10)12/h3-6H,2,7-8H2,1H3 |
InChIキー |
DVBWTQHPHQVGLC-UHFFFAOYSA-N |
正規SMILES |
CCC(=O)N1CCSC2=CC=CC=C21 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[4-(Propan-2-yl)phenyl]methaneperoxol](/img/structure/B14736052.png)
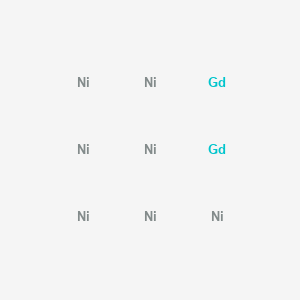
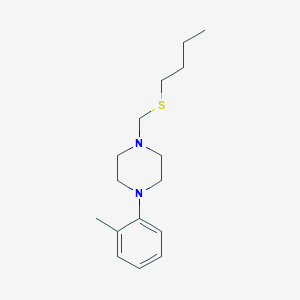
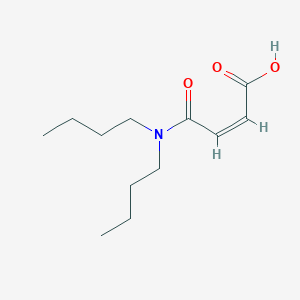


![1,4-Bis[[butyl(ethoxy)phosphoryl]oxy]butane](/img/structure/B14736099.png)
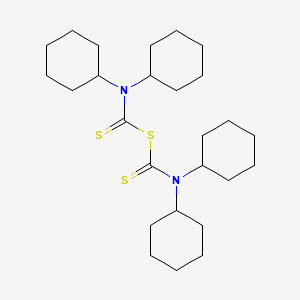
![[(2-amino-9H-purin-6-yl)sulfanyl]acetic acid](/img/structure/B14736106.png)
